molecular formula C18H22N2O B11844004 4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline

4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline

Cat. No.: B11844004
M. Wt: 282.4 g/mol
InChI Key: JXUZONMCSRNDCO-UHFFFAOYSA-N
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Description

4-Methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline is a complex organic compound that features a methoxy group, an isoquinoline moiety, and an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyaniline with a suitable isoquinoline derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide or toluene. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoquinoline moiety, converting it to a tetrahydroisoquinoline derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-Methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The isoquinoline moiety is known to interact with neurotransmitter receptors, while the aniline structure can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

    4-Methoxy-2-methylaniline: Shares the methoxy and aniline groups but lacks the isoquinoline moiety.

    Neferine: Contains a similar isoquinoline structure but with different substituents.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features a boronic ester group instead of the isoquinoline moiety.

Uniqueness: 4-Methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline is unique due to its combination of the methoxy group, isoquinoline moiety, and aniline structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline

InChI

InChI=1S/C18H22N2O/c1-20-10-9-13-5-3-4-6-16(13)18(20)12-14-11-15(21-2)7-8-17(14)19/h3-8,11,18H,9-10,12,19H2,1-2H3

InChI Key

JXUZONMCSRNDCO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC=CC=C2C1CC3=C(C=CC(=C3)OC)N

Origin of Product

United States

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